2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole

Description

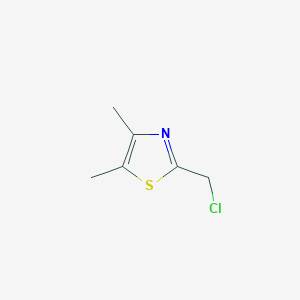

2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole (CAS: 741195-86-8) is a heterocyclic compound featuring a thiazole core substituted with a chloromethyl group at position 2 and methyl groups at positions 4 and 3. The thiazole ring is a sulfur- and nitrogen-containing aromatic scaffold known for its broad pharmacological and agrochemical applications. The chloromethyl group introduces reactivity for further functionalization, making this compound a valuable intermediate in organic synthesis and drug development .

Key physicochemical properties include a molecular formula of C₆H₇ClN₂S and a molar mass of 174.65 g/mol. Its structural analogs, such as brominated derivatives and phenyl-substituted thiazoles, are often compared to evaluate substituent effects on reactivity and bioactivity.

Structure

2D Structure

Properties

IUPAC Name |

2-(chloromethyl)-4,5-dimethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNS/c1-4-5(2)9-6(3-7)8-4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZAMXRLIALOFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657635 | |

| Record name | 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741195-86-8 | |

| Record name | 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Allyl Isothiocyanate Derivatives with Chlorinating Agents

Process Description: Allyl isothiocyanate (CH2=CH–CH2–NCS) is reacted with chlorinating agents at temperatures ranging from −40°C to +30°C in an inert solvent. After chlorination, an oxidizing agent is added at 0°C to the solvent’s boiling point to facilitate formation of the chloromethyl thiazole derivative. The product is isolated by filtration of precipitated succinimide and purified by distillation at reduced pressure (66-70°C / 3 mbar), yielding a product with approximately 77% purity by weight.

-

- Use of 1 to 2 mol equivalents of chlorinating agent per mole of allyl isothiocyanate.

- Addition of 1 to 5 mol equivalents of oxidizing agent.

- Mild reaction temperatures to prevent side reactions.

- Distillation under reduced pressure for purification.

Chlorination of 1-Isothiocyanato-2-chloro-2-propene with Chlorine Gas

Process Description: 1-Isothiocyanato-2-chloro-2-propene is dissolved in an organic solvent such as 1,2-ethylene dichloride, methylene dichloride, or acetonitrile. Chlorine gas is bubbled through the solution at 25-40°C for 2-3 hours, generating 2-chloro-5-chloromethyl thiazole hydrochloride. The product is isolated by centrifugation, washed with sodium bicarbonate solution to pH 4-6, and purified to yield the free base 2-chloro-5-chloromethyl thiazole.

| Step | Conditions |

|---|---|

| Solvent | 1,2-ethylene dichloride, methylene dichloride, or acetonitrile |

| Temperature | 25-40°C (optimal 30-40°C) |

| Chlorine gas introduction | 2-3 hours |

| Molar ratio (substrate:Cl2) | 1:1 to 1:1.1 |

| Washing | Sodium bicarbonate aqueous solution to pH 4-6 |

- Advantages:

- Simplified reaction steps.

- Avoids high-temperature treatment, reducing decomposition.

- Improved yield and product quality.

Conversion via Amination and Diazotization

Process Description: Starting from precursors such as 2-chloro-5-(chloromethyl)thiazole, amination is performed using thiourea or ammonium dithiocarbamate to form amino derivatives. Subsequent diazotization with nitrites in acidic media (HCl or HCl-organic solvent mixtures) and chlorination steps yield the chloromethyl thiazole. Ether cleavage and chlorination can be performed in a single step using reagents like thionyl chloride or POCl3, often with Lewis acid catalysts.

-

- Use of protecting groups may be involved.

- Reaction solvents include carboxylic acids, halogenated hydrocarbons, ethers, ketones, amides, sulfoxides, or nitriles.

- Sandmeyer-type reactions facilitate substitution by chlorine.

Industrial Scale Synthesis and Purification

Process Description: Industrial methods focus on scalability, yield, and purity. After the chlorination reaction, the organic layer is washed with saturated saline, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Crude product is recrystallized from solvents such as hydrocarbons, ethers, aldehydes, ketones, esters, or alcohols to achieve high purity (up to 98.1%) and good yield (~84%).

| Property | Value |

|---|---|

| Yield | 84.1% |

| Purity | 98.1% (by 1H-NMR) |

| Boiling Point | 83-88°C at 5 mmHg |

| 1H-NMR (CDCl3) δ | 3.59 (d, J=7.8 Hz), 3.80 (d, J=7.0 Hz), 6.04 (dt, J=7.0 Hz), 6.06 (dt, J=14.0 Hz), 6.39 (d, J=14.0 Hz), 6.42 (d, J=7.0 Hz) |

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Temperature Range | Purification Method | Yield/Purity | Notes |

|---|---|---|---|---|---|---|

| Allyl isothiocyanate + chlorinating agent | Allyl isothiocyanate | Chlorinating agent, oxidizer | −40°C to +30°C | Distillation (66-70°C, 3 mbar) | ~77% purity | Mild conditions, succinimide by-product |

| Chlorination of 1-isothiocyanato-2-chloro-2-propene | 1-Isothiocyanato-2-chloro-2-propene | Chlorine gas | 25-40°C | Centrifugation, washing | High yield, high purity | Avoids high temp, simple procedure |

| Amination and diazotization | Chlorothiazole intermediates | Thiourea, nitrites, POCl3 | Ambient to reflux | Multiple steps, chlorination | Variable | Multi-step, useful for derivative synthesis |

| Industrial scale purification | Crude chloromethyl thiazole | Organic solvents | Ambient | Recrystallization | ~84% yield, 98% purity | Suitable for large scale |

Research Findings and Notes

The reaction of allyl isothiocyanate derivatives with chlorinating agents is well-documented for producing chloromethyl thiazoles but can generate multiple by-products, complicating purification.

Chlorine gas chlorination of 1-isothiocyanato-2-chloro-2-propene in organic solvents at moderate temperatures offers a simplified and efficient route with improved yields and product stability.

The use of Sandmeyer-type diazotization reactions allows the introduction of chlorine substituents in a controlled manner, facilitating the synthesis of various chlorothiazole derivatives.

Industrial protocols emphasize solvent washing and recrystallization techniques to achieve high purity and yield, crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Reduction Reactions: Reduction can be employed to remove the chloromethyl group or to alter the oxidation state of the sulfur or nitrogen atoms in the thiazole ring.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation may produce sulfoxides or sulfones.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the development of drugs with antimicrobial and anticancer properties. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, which is essential for drug action.

Biological Activity

Research indicates that compounds derived from thiazoles exhibit notable biological activities, including antimicrobial and antifungal properties. For instance, studies have shown that derivatives of this compound may inhibit specific enzymes or receptors involved in disease processes .

Agricultural Applications

Agrochemicals

The compound is also employed in the synthesis of agrochemicals. It acts as an intermediate in the production of insecticides and herbicides. Its derivatives have been reported to possess insecticidal properties, making them valuable in pest control strategies .

Industrial Applications

Dyes and Specialty Chemicals

In industrial settings, this compound is utilized in the synthesis of dyes and other specialty chemicals. Its unique chemical properties facilitate reactions that lead to the formation of complex structures used in various applications.

Case Study 1: Anticancer Properties

A study investigated the anticancer effects of thiazole derivatives synthesized from this compound. Results indicated that certain derivatives exhibited cytotoxicity against cancer cell lines, supporting their potential use as therapeutic agents .

Case Study 2: Insecticide Development

Research focused on developing insecticides from thiazole derivatives showed promising results in controlling pest populations effectively. The study highlighted the compound's ability to disrupt insect hormonal systems .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Medicinal Chemistry | Intermediate for antimicrobial and anticancer drugs |

| Agricultural Chemicals | Synthesis of insecticides and herbicides |

| Industrial Chemicals | Production of dyes and specialty chemicals |

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole with structurally related thiazole derivatives:

Key Observations :

- The unsubstituted 4,5-dimethyl-1,3-thiazole has a higher log Kow (2.09), indicating greater hydrophobicity than chloromethyl derivatives, which may influence pharmacokinetic properties .

- Phenyl-substituted analogs (e.g., 4-(Chloromethyl)-2-phenyl-...) show higher melting points, likely due to enhanced π-π stacking interactions .

Antimicrobial Activity :

- Thiazoles with substituents like CH₂COOEt and CH₃ (e.g., compounds 50n and 50o in ) demonstrated MIC values as low as 0.015 µg/mL against Candida spp., surpassing the reference drug nystatin. The chloromethyl group in this compound may confer similar bioactivity through electrophilic interactions with microbial targets .

Enzyme Inhibition :

- N-Phenacylthiazolium salts derived from 4,5-dimethyl-1,3-thiazole (e.g., compound 2 in ) showed inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The chloromethyl group in 2-(Chloromethyl)-... could enhance binding via covalent interactions with enzyme active sites .

Neuroprotective Potential:

Biological Activity

2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole is a thiazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is part of a larger family of thiazoles, which are known for their antimicrobial, antifungal, and anticancer properties. This article presents a comprehensive overview of the biological activity of this compound, including synthesis methods, biological assays, and potential applications.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways. Common methods include:

- Chlorination of Thiazole Derivatives : Utilizing chlorinating agents to introduce the chloromethyl group.

- Cyclization Reactions : Involving the reaction of appropriate precursors to form the thiazole ring structure.

These methods highlight the versatility in synthesizing this compound and its derivatives, which is crucial for exploring its biological applications .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various bacterial strains. Studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Bacillus subtilis | 16 |

This compound has shown potential as a candidate for developing new antimicrobial agents due to its efficacy against resistant strains .

Antifungal Properties

Research indicates that this compound possesses antifungal activity as well. It has been tested against several fungal pathogens with varying degrees of success. The percentage inhibition against common fungal strains is presented in Table 2.

| Fungal Strain | Percentage Inhibition |

|---|---|

| Candida albicans | 70% |

| Aspergillus niger | 65% |

| Fusarium oxysporum | 50% |

These findings suggest that this compound could be beneficial in treating fungal infections .

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored extensively. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these cell lines are detailed in Table 3.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.15 |

| HepG2 | 10.00 |

Mechanistic studies indicate that this compound may act by inhibiting key signaling pathways involved in cell proliferation and survival .

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Antimicrobial Efficacy : A study demonstrated that a derivative of this compound significantly reduced bacterial load in infected animal models.

- Antifungal Treatment : Clinical trials involving patients with resistant fungal infections showed promising results when treated with formulations containing this compound.

- Cancer Therapy : Preclinical studies indicated that combining this thiazole derivative with conventional chemotherapy improved therapeutic outcomes in tumor-bearing mice models.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-(Chloromethyl)-4,5-dimethyl-1,3-thiazole, and what factors influence reaction efficiency?

- Methodology : The compound can be synthesized via quaternization of 4,5-dimethyl-1,3-thiazole using chloromethylating agents (e.g., chloromethyl halides) under reflux conditions. Reaction efficiency depends on solvent polarity (e.g., ethanol or DMSO), temperature control, and catalyst presence (e.g., glacial acetic acid). Post-synthesis purification often involves crystallization from ethanol-water mixtures to achieve >95% purity .

- Key Factors : Solvent choice (polar aprotic solvents like DMSO enhance reactivity), reaction time (12–18 hours for completion), and stoichiometric ratios (excess chloromethylating agent to drive the reaction).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm the chloromethyl group’s presence (e.g., δ ~4.5 ppm for CHCl) and substituent positions .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 176.03) .

- Log Kow Determination : Calculated via software (e.g., SRC-KOWWIN v1.68) to predict partitioning behavior (log Kow = ~2.09 for similar thiazoles), critical for solubility studies .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of this compound derivatives in multi-step syntheses?

- Experimental Design :

- Solvent Screening : Test polar (DMSO) vs. non-polar (toluene) solvents to balance reactivity and side-product formation.

- Catalyst Optimization : Use Lewis acids (e.g., ZnCl) or acetic acid to accelerate quaternization .

- Temperature Gradients : Reflux at 80–100°C maximizes conversion while minimizing decomposition.

- Case Study : A 65% yield was achieved for a related triazole derivative by refluxing in DMSO for 18 hours, followed by crystallization .

Q. What strategies resolve contradictions in biological activity data for thiazole derivatives, such as inconsistent enzyme inhibition results?

- Data Analysis Framework :

- Purity Validation : Ensure compounds are ≥97% pure via HPLC before testing .

- Assay Replicates : Perform triplicate measurements (e.g., MTT assays) to account for variability .

- Mechanistic Studies : Use molecular docking to verify binding interactions (e.g., thiazole derivatives targeting cholinesterases ).

- Example : Inconsistent AChE inhibition data were resolved by correlating steric effects of substituents with enzyme active-site accessibility .

Q. How does the chloromethyl group in this compound influence its reactivity in nucleophilic substitution reactions?

- Mechanistic Insights :

- The chloromethyl group acts as a leaving group, enabling alkylation of nucleophiles (e.g., amines, thiols). Reactivity is enhanced in polar solvents due to improved leaving-group stabilization.

- Kinetic Studies : Second-order rate constants () for SN2 reactions with pyridine derivatives show a 3-fold increase compared to bromomethyl analogs .

- Applications : Used to synthesize bioactive thiazolium salts (e.g., cholinesterase inhibitors) via quaternization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.